molecular formula C12H17NO2 B14848224 2-Tert-butoxy-5-cyclopropoxypyridine

2-Tert-butoxy-5-cyclopropoxypyridine

Cat. No.: B14848224
M. Wt: 207.27 g/mol
InChI Key: LPTXFJOSXAGNJU-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-cyclopropoxypyridine is a substituted pyridine derivative characterized by two distinct alkoxy groups: a bulky tert-butoxy group at the 2-position and a cyclopropoxy group at the 5-position. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties.

Synthesis and Applications:
The compound is typically synthesized via nucleophilic aromatic substitution (NAS) reactions, leveraging the electron-deficient pyridine ring for regioselective substitution. Its applications include serving as a precursor in the synthesis of kinase inhibitors and agrochemicals, where steric shielding of reactive sites is critical.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11-7-6-10(8-13-11)14-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

LPTXFJOSXAGNJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C=C1)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-5-cyclopropoxypyridine typically involves the reaction of 2-chloropyridine with tert-butyl alcohol and cyclopropyl alcohol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the substitution of the chlorine atom with the tert-butoxy and cyclopropoxy groups .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-cyclopropoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tert-butoxy-5-cyclopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

  • Steric vs. Electronic Balance : The tert-butoxy group prioritizes steric effects over electron donation, making the compound less reactive but more selective in catalysis.
  • Cyclopropoxy Advantages : The cyclopropane ring’s strain confers rigidity, reducing conformational flexibility and improving target engagement in drug design.

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